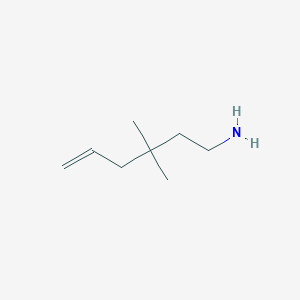

3,3-Dimethylhex-5-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhex-5-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMWBVUTEYDMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Synthesis

The pursuit of novel molecules with specific functions, particularly in medicinal chemistry and materials science, drives the continuous evolution of organic synthesis. In this context, the synthesis of aliphatic amines bearing sterically demanding substituents is an area of significant interest. Molecules that incorporate α,α-disubstituted primary amines are considered valuable building blocks.

The structure of 3,3-Dimethylhex-5-en-1-amine, which features a gem-dimethyl group adjacent to a carbon bearing a primary amine, aligns with the contemporary focus on creating complex and sterically hindered structures. The development of methods for the efficient synthesis of such compounds is a key area of research.

Significance As a Versatile Synthetic Intermediate and Building Block

The chemical utility of 3,3-Dimethylhex-5-en-1-amine stems from the presence of two key functional groups: a primary amine and a terminal alkene. This duality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The primary amine can undergo a variety of reactions, including:

Alkylation and Acylation: Reaction with electrophiles like alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. msu.edu

Reductive Amination: Reaction with aldehydes and ketones to form secondary or tertiary amines. pressbooks.pub

Arylation: Palladium-catalyzed coupling with aryl halides to form hindered anilines, a process that has been the subject of significant methodological development. organic-chemistry.orgacs.org

The terminal alkene provides a handle for another set of transformations, such as:

Hydroboration-oxidation: To introduce a primary alcohol.

Ozonolysis: To cleave the double bond and form an aldehyde.

Heck reaction: To form new carbon-carbon bonds.

The presence of both functionalities allows for sequential or orthogonal transformations, enabling the construction of diverse molecular architectures from a single starting material.

Advanced Reactivity and Transformational Chemistry of 3,3 Dimethylhex 5 En 1 Amine

Intramolecular Cyclization Reactions Involving 3,3-Dimethylhex-5-en-1-amine

Intramolecular reactions of this compound and its derivatives provide a powerful strategy for the synthesis of cyclic structures, particularly five-membered rings. The spatial proximity of the nucleophilic amine and the electrophilic alkene allows for various modes of cyclization, including hydroamination and carbolithiation processes.

Organolanthanide complexes have been shown to catalyze the intramolecular hydroamination/cyclization of related aminoalkenes. amazonaws.com For instance, sterically encumbered primary amines such as 2,2-dimethyl-hex-4-enylamine undergo efficient cyclization, a reaction pathway that is analogous for this compound. amazonaws.com Similarly, the lithiated derivative, (2,2-dimethylhex-5-en-1-yl)lithium, is known to be thermodynamically unstable and readily undergoes intramolecular carbolithiation to form the more stable [(3,3-dimethylcyclopentyl)methyl]lithium. researchgate.net This transformation highlights the intrinsic propensity of this carbon skeleton to form a five-membered ring. researchgate.net

The cyclization of 6-substituted hex-5-en-1-amine (B1268122) systems generally proceeds via a 5-exo pathway, leading to the formation of five-membered rings, which is kinetically and thermodynamically favored over the alternative 6-endo pathway. In the case of (2,2-dimethylhex-5-en-1-yl)lithium, the cyclization exclusively yields the cyclopentylmethyl-lithium species, demonstrating high regioselectivity. researchgate.net

Stereoselectivity is a critical aspect of these cyclization reactions, particularly when new stereocenters are formed. In related radical cyclizations of ketonitriles catalyzed by titanocene (B72419) complexes, high trans selectivity (up to 94%) in the formation of 2-amino-3-cyano-2-cyclopenten-1-ols has been observed. researchgate.net The stereochemical outcome is influenced by factors such as the catalyst, solvent, and temperature. researchgate.net For organolanthanide-catalyzed hydroaminations, the stereoselectivity can be controlled by the nature of the ancillary ligands on the metal center. amazonaws.com

Table 1: Examples of Intramolecular Cyclization Reactions on Related Hexenyl Systems

| Starting Material Class | Reaction Type | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Alkenyl Amine | Hydroamination | Organolanthanide Complexes | Formation of substituted pyrrolidines | amazonaws.com |

| Alkenyl Lithium | Carbolithiation | n-BuLi | Forms (3,3-dimethylcyclopentyl)methyl]lithium | researchgate.net |

| Ketonitrile | Reductive Radical Cyclization | Cp₂TiCl₂ / Zn | trans-selective formation of aminocyclopentenols | researchgate.net |

| Alkenyl Tosylamide | Acid-catalyzed Cyclization | Acid | Forms nitrogen heterocycles | thieme-connect.de |

Radical cyclizations offer a powerful method for ring construction, often proceeding under mild conditions. While specific studies on this compound are not prevalent, the reactivity can be inferred from related systems. A general strategy involves the generation of a radical which then adds to the intramolecular double bond. For example, a titanium(III)-catalyzed radical cyclization has been successfully applied to synthesize unprotected 3-aminoindoles and 3-aminopyrroles. researchgate.net

In a hypothetical radical cyclization of this compound, a radical could be generated on the nitrogen or an adjacent carbon. This radical would then attack the terminal alkene, likely in a 5-exo-trig manner, to form a five-membered heterocyclic ring. The efficiency and selectivity of such a reaction would be influenced by the method of radical generation and the reaction conditions. researchgate.net

Intermolecular Reactions of the Primary Amine Moiety

The primary amine group in this compound is a versatile functional handle for a wide range of intermolecular transformations. As a potent nucleophile, it readily reacts with various electrophiles to construct more complex molecular architectures.

The lone pair of electrons on the nitrogen atom allows the primary amine to act as a strong nucleophile. It can participate in nucleophilic addition reactions with carbonyl compounds and in nucleophilic substitution reactions with alkyl or acyl halides. For example, primary amines are known to react with highly reactive α,β-unsaturated ketones, such as perfluoro-3,4-dimethylhex-3-en-2-one, attacking both the double bond and the carbonyl group. rsc.org

A fundamental transformation is the reaction with acyl chlorides or sulfonyl chlorides to form stable amide or sulfonamide linkages, respectively. The reaction of N-(5,5-dimethylhex-3-en-1-yl)-2,4,6-trimethylbenzenesulfonamide demonstrates the formation of such a sulfonamide derivative, which can be used in further synthetic elaborations. uni-regensburg.de

The primary amine serves as a key starting point for building complex molecular frameworks. Through derivatization, the simple structure of this compound can be elaborated into a variety of functional motifs. For example, condensation with aldehydes or ketones can yield imines, which are versatile intermediates for the synthesis of other nitrogen-containing compounds. bham.ac.uk The formation of amides and sulfonamides not only creates robust chemical linkages but also introduces new functional groups that can direct further reactions. uni-regensburg.demdpi.com These derivatization strategies are crucial in medicinal chemistry and materials science for creating libraries of compounds with diverse properties.

Table 2: Representative Derivatization Reactions of Primary Amines

| Reagent Class | Electrophile Example | Product Class |

|---|---|---|

| Acyl Halide | Acetyl Chloride | N-Alkyl Acetamide |

| Sulfonyl Halide | Benzenesulfonyl Chloride | N-Alkyl Sulfonamide |

| Aldehyde | Benzaldehyde | N-Benzylidene Imine |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | β-Amino Ketone (via Michael Addition) |

| Alkyl Halide | Benzyl Bromide | Secondary/Tertiary Amine (via Alkylation) |

The dual functionality of this compound makes it an interesting candidate for ligand design in coordination chemistry. The primary amine acts as a classic Lewis base (σ-donor), while the terminal alkene can coordinate to a metal center through its π-system. This chelate effect can lead to the formation of stable metallacyclic complexes.

A closely related ligand, 2,2-dimethylhex-5-en-1-yl, has been used to synthesize platinum(II) complexes. In cis-bis(η1,η2-2,2-dimethylhex-5-en-1-yl)platinum, the ligand binds to the platinum center through both a Pt-alkyl σ-bond and a Pt-olefin π-interaction. illinois.edu Similarly, π-allylpalladium complexes are often stabilized by amine ligands, which can split chloro-bridges to form monomeric species. thieme-connect.de The coordination of this compound to a transition metal could facilitate catalytic transformations, such as hydroformylation, hydrogenation, or further cyclization reactions, by bringing the reactive sites into close proximity within the metal's coordination sphere. google.com

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond in this compound serves as a key site for a variety of addition and polymerization reactions. Its electronic properties and steric environment, influenced by the nearby gem-dimethyl group, dictate its reactivity profile.

Electrophilic and Radical Additions to the Alkene

The terminal alkene of this compound readily undergoes addition reactions with both electrophiles and radicals, providing pathways to a range of saturated derivatives. The regiochemical outcome of these additions is highly dependent on the reaction mechanism.

Electrophilic Addition: In reactions with hydrogen halides like hydrobromic acid (HBr), the reaction proceeds through a carbocation intermediate. Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C-6), and the bromide ion attacks the more substituted internal carbon (C-5), leading to the formation of 5-bromo-3,3-dimethylhexan-1-amine.

Radical Addition: When the addition of HBr is carried out in the presence of peroxides, the reaction mechanism switches to a free-radical pathway. This results in an anti-Markovnikov addition, where the bromine atom adds to the terminal carbon, yielding 6-bromo-3,3-dimethylhexan-1-amine.

Another significant anti-Markovnikov addition is hydroboration-oxidation. Treatment with borane (B79455) (BH3) followed by oxidation with hydrogen peroxide (H2O2) in a basic medium converts the alkene into a primary alcohol, resulting in 3,3-dimethylhexane-1,6-diol, assuming the amine has been appropriately protected or the reaction conditions are selective.

Table 1: Regioselectivity in Addition Reactions to this compound

| Reaction Type | Reagent(s) | Mechanism | Product | Regioselectivity |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Electrophilic | 5-Bromo-3,3-dimethylhexan-1-amine | Markovnikov |

| Radical Addition | HBr, Peroxides | Radical | 6-Bromo-3,3-dimethylhexan-1-amine | Anti-Markovnikov |

| Hydroboration-Oxidation | 1. BH3 2. H2O2, NaOH | Concerted Addition | 3,3-Dimethylhexane-1,6-diol* | Anti-Markovnikov |

*Product assumes subsequent transformation or protection of the amine group.

Olefin Metathesis and Polymerization Applications

The terminal alkene functionality enables the participation of this compound in powerful carbon-carbon bond-forming reactions such as olefin metathesis. Using catalysts like Grubbs' or Schrock's catalysts, it can undergo cross-metathesis with other olefins to create more complex unsaturated amines. This strategy is valuable for elaborating the carbon skeleton.

Furthermore, this compound can act as a comonomer in polymerization reactions. Its incorporation into polymer chains through radical or coordination polymerization introduces pendant primary amine groups. These functionalized polymers are of interest for applications in materials science, such as for creating coatings with improved adhesion, as platforms for drug delivery systems, or as scavengers for heavy metals.

Cascade and Tandem Reactions Utilizing Both Functional Groups

The dual functionality of this compound is particularly advantageous for designing cascade or tandem reactions, where multiple transformations occur in a single pot. These processes offer high atom economy and efficiency in building complex molecular architectures.

Chemo- and Regioselective Transformations

Achieving selectivity is crucial when multiple reactive sites are present. The distinct nature of the amine and alkene groups allows for chemo- and regioselective reactions. For instance, intramolecular cyclization reactions can be triggered by activating one group to react with the other.

A prime example is intramolecular hydroamination, where a catalyst, typically based on a transition metal like rhodium, gold, or a lanthanide, promotes the addition of the N-H bond of the amine across the C=C double bond. Depending on the catalyst and conditions, this can lead to the formation of either a six-membered piperidine (B6355638) ring (2,2-dimethyl-4-methylpiperidine) via a 6-endo-trig cyclization or a seven-membered azepane ring via a 7-exo-trig cyclization, with the former often being favored.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly convergent processes that combine three or more starting materials in a one-pot reaction. The primary amine in this compound makes it an excellent substrate for several named MCRs.

In the Ugi four-component reaction, this compound can react with an aldehyde, a carboxylic acid, and an isocyanide. This reaction proceeds through the formation of an imine between the amine and the aldehyde, which then undergoes nucleophilic attack by the isocyanide and the carboxylate anion, ultimately yielding a complex α-acylamino amide product. The terminal alkene remains intact throughout this process, making it available for subsequent modifications, such as cross-metathesis or hydrogenation. This showcases the utility of this compound as a versatile building block for creating diverse molecular libraries.

Table 2: Application of this compound in Complex Reactions

| Reaction Name | Key Reactants | Key Intermediate(s) | Final Product Type |

|---|---|---|---|

| Intramolecular Hydroamination | Catalyst (e.g., Rh, Au) | Metal-amine complex | Cyclic amine (e.g., Piperidine derivative) |

Computational and Theoretical Investigations of 3,3 Dimethylhex 5 En 1 Amine

Quantum Chemical Studies: A Void in the Literature

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. However, for 3,3-Dimethylhex-5-en-1-amine, key aspects of its quantum mechanical description have not been reported.

Electronic Structure, Bonding, and Molecular Orbitals

There are no published studies detailing the electronic structure of this compound. Consequently, information regarding the distribution of electrons, the nature of its chemical bonds beyond simple valence theory, and the energies and shapes of its molecular orbitals (such as the HOMO and LUMO) is not available. This information is crucial for predicting the molecule's reactivity and spectroscopic properties.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, which is expected due to its rotatable single bonds, has not been computationally explored. A detailed conformational analysis would identify the stable low-energy conformers and the transition states connecting them. Furthermore, the potential energy surface, which maps the energy of the molecule as a function of its geometry, has not been calculated. Such an analysis is essential for understanding the molecule's shape, stability, and how it might interact with other molecules.

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into their dynamic properties and interactions with their environment. For this compound, this powerful computational tool has not been applied.

Solvent Effects on Reactivity and Conformation

The influence of different solvents on the reactivity and conformational preferences of this compound remains uninvestigated through MD simulations. Such studies would be vital in predicting how the molecule behaves in solution, which is critical for understanding its chemical reactions and biological interactions.

Intermolecular Interactions in Reaction Systems

There is a lack of research using molecular dynamics to simulate the intermolecular interactions of this compound within reaction systems. These simulations would be invaluable for visualizing and quantifying the non-covalent interactions that govern molecular recognition and the initial steps of a chemical reaction.

Computational Reaction Mechanism Prediction and Validation: An Open Question

The prediction and validation of reaction mechanisms using computational methods is a cornerstone of modern chemistry. However, for this compound, this area is entirely unexplored. There are no computational studies that propose or validate potential reaction pathways involving this amine, leaving its chemical transformations to be determined experimentally.

Energy Profiles and Rate-Determining Steps

Currently, there is no published research detailing the energy profiles for reactions involving this compound. The determination of reaction energy profiles, which map the energy of a system as it progresses from reactants to products, is fundamental to understanding reaction feasibility and kinetics. Identifying the highest energy barrier along this profile allows for the determination of the rate-determining step, a critical piece of information for optimizing reaction conditions to improve yield and efficiency. The absence of such studies for this compound means that the fundamental mechanistic details of its synthesis and reactivity remain speculative.

Catalyst Design and Optimization via Computational Methods

The rational design and optimization of catalysts is a cornerstone of modern chemical synthesis, and computational methods are increasingly at the forefront of this endeavor. By modeling the interactions between a substrate, such as this compound, and a potential catalyst, researchers can predict catalytic activity and selectivity. This in silico approach accelerates the discovery of new and more efficient catalysts, reducing the need for extensive and time-consuming experimental screening.

The lack of computational studies on this compound signifies a missed opportunity for the targeted design of catalysts for its synthesis or functionalization. Future computational work could explore various catalytic systems, including transition metal complexes or organocatalysts, to identify promising candidates for facilitating reactions involving this amine. Such studies would not only be of academic interest but could also have practical applications in the synthesis of fine chemicals and pharmaceuticals.

Applications of 3,3 Dimethylhex 5 En 1 Amine in Specialized Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products and Analogues

No research has been found that documents the use of 3,3-Dimethylhex-5-en-1-amine as a starting material or intermediate in the total synthesis of any natural products or their analogues.

Construction of Privileged Scaffolds and Heterocyclic Systems

There is no available literature on the application of this compound in the construction of privileged scaffolds or heterocyclic systems.

Integration into Polymeric Materials

Surface Modification and Functionalization of Materials

There is no documented use of this compound for the surface modification or functionalization of materials.

Precursor in Advanced Catalysis and Ligand Development

No published research indicates that this compound has been employed as a precursor for the development of ligands or in advanced catalysis.

Design of Novel Organometallic Complexes

There is currently no available research detailing the use of this compound as a ligand in the synthesis of organometallic complexes. The primary amine and the terminal alkene present potential coordination sites for metal centers, which could lead to the formation of various mono- or bidentate complexes. However, without experimental data, any discussion on the synthesis, characterization, and properties of such complexes would be purely speculative.

Applications in Homogeneous and Heterogeneous Catalysis

The potential for organometallic complexes of this compound to act as catalysts in homogeneous or heterogeneous systems has not been explored in the available scientific literature. While amine- and alkene-containing ligands can be components of active catalysts for various reactions (e.g., hydrogenation, hydroformylation, polymerization), there are no specific examples or data related to this compound.

Emerging Applications in Supramolecular Chemistry

Similarly, the role of this compound in the field of supramolecular chemistry is not documented.

Self-Assembly of Ordered Molecular Architectures

The ability of the amine group to form hydrogen bonds and the potential for π-π stacking of the alkene moiety could, in principle, allow this compound to participate in self-assembly processes. However, no studies have been published that investigate or confirm such behavior.

Host-Guest Chemistry and Molecular Recognition

There is no information available on the use of this compound or its derivatives as either a host or a guest molecule in host-guest chemistry. The specific molecular recognition properties of this compound have not been a subject of research.

Future Research Trajectories and Unresolved Challenges

Exploration of Unconventional Reactivity Patterns

The quaternary carbon center adjacent to the amino group in 3,3-Dimethylhex-5-en-1-amine is expected to give rise to unconventional reactivity patterns, primarily due to steric hindrance and the Thorpe-Ingold effect.

Thorpe-Ingold Effect and Cyclization Reactions: The gem-dimethyl group is known to kinetically favor intramolecular reactions by restricting conformational freedom and decreasing the bond angle between the reacting termini. Future research could investigate intramolecular cyclization reactions of derivatives of this compound. For instance, functionalization of the amine followed by a trigger for cyclization onto the alkene could lead to the formation of substituted piperidines, valuable scaffolds in medicinal chemistry. The Thorpe-Ingold effect would be expected to accelerate the rate of such cyclizations compared to less substituted analogues.

Table 1: Potential Intramolecular Cyclization Studies

| Derivative of this compound | Potential Cyclization Product | Expected Influence of gem-Dimethyl Group |

|---|---|---|

| N-acylated derivative | Substituted piperidinone | Rate acceleration |

| N-tosylated derivative | Substituted N-tosylpiperidine | Increased yield and selectivity |

Steric Hindrance Effects: The steric bulk imparted by the gem-dimethyl group can also influence intermolecular reactions. It may hinder typical amine reactivity, potentially allowing for selective reactions at the alkene moiety. Conversely, this steric hindrance could be exploited to develop novel catalysts or ligands where the bulky amine coordinates to a metal center, creating a specific chiral environment. Research into the deaminative functionalization of such sterically hindered amines could also yield novel transformations.

Development of Highly Efficient and Selective Synthetic Strategies

A significant challenge in the study of this compound is the development of efficient and selective synthetic routes. While general methods for the synthesis of primary amines exist, the specific structural features of this compound present unique hurdles.

Future research should focus on methodologies that offer high atom economy and stereocontrol. Potential strategies could include:

Catalytic Reductive Amination: The reductive amination of a corresponding ketone, 3,3-dimethylhex-5-en-one, with ammonia (B1221849) would be a direct and atom-economical approach. Research into suitable catalysts that can overcome the steric hindrance of the ketone is necessary.

Hydroamination of Dienes: The direct addition of ammonia to a suitable diene precursor in a regioselective manner could provide an elegant synthesis. This remains a challenging transformation in synthetic chemistry.

Multi-component Reactions: The development of novel multi-component reactions that assemble this compound from simple, readily available starting materials would be a significant advancement.

Expansion of Applications in Novel Material Design

The bifunctional nature of this compound, containing both a polymerizable alkene group and a functional amine, makes it a promising monomer for the design of advanced materials.

Functional Polymers: The primary amine can be used to introduce specific functionalities into polymers. For instance, it can serve as a site for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or stimuli-responsive groups. The steric hindrance around the amine may influence the accessibility of these sites and the properties of the resulting materials.

Polymerization of Alkenes: The terminal alkene can participate in addition polymerization to form polyolefins with pendant aminomethyl groups. The bulky 3,3-dimethylpropyl group would likely result in polymers with interesting physical properties, such as altered crystallinity, glass transition temperature, and mechanical strength.

Table 2: Potential Polymer Architectures and Applications

| Polymerization Method | Resulting Polymer Structure | Potential Application |

|---|---|---|

| Radical polymerization | Polyolefin with pendant aminomethyl groups | Adhesives, coatings, functional surfaces |

| Ring-opening metathesis polymerization (ROMP) of a cyclic derivative | Functionalized polynorbornene | Drug delivery, smart materials |

The use of sterically hindered amines can also play a role in controlling polymerization processes, such as in ring-opening polymerizations. The specific properties of this compound in this context remain to be explored.

Addressing Atom Economy and Environmental Impact in Research Pertaining to this compound

A forward-looking research agenda for this compound must prioritize green chemistry principles.

Atom Economy: Traditional amine syntheses often suffer from poor atom economy, generating significant waste. Future synthetic strategies should aim to maximize the incorporation of reactant atoms into the final product. Catalytic methods are generally preferred over stoichiometric ones for this reason.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethylhex-5-en-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine precursor (e.g., hex-5-en-1-amine) with dimethylating agents like methyl iodide under basic conditions. Key parameters include:

- Temperature : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) resolves unreacted starting materials and byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : A triplet at δ 5.2–5.4 ppm (olefinic protons), a multiplet at δ 2.6–2.8 ppm (CH₂ adjacent to the amine), and a singlet at δ 1.0 ppm (two methyl groups on C3) .

- ¹³C NMR : Peaks at ~115 ppm (C5 olefin), 45–50 ppm (C1 amine-bearing carbon), and 25 ppm (quaternary C3 with methyl groups).

- IR : Stretching at ~3350 cm⁻¹ (N-H) and 1640 cm⁻¹ (C=C) .

Q. What are the IUPAC nomenclature rules applied to name this compound?

- Methodological Answer : The name follows substitutive nomenclature:

- Parent chain : Hex-5-en-1-amine (6-carbon chain with an amine at C1 and a double bond at C5).

- Substituents : Two methyl groups at C3.

- Priority : The amine group (-NH₂) takes precedence over the double bond, hence the "-amine" suffix .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, given its chiral center at C3?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (95:5) mobile phase. Retention time differences >1.5 min indicate enantiomer separation .

- Optical Rotation : Compare [α]D²⁵ values against a racemic mixture. A non-zero value confirms enantiomeric excess.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict rotational barriers and verify experimental data .

Q. What strategies resolve contradictory data in the compound’s solubility profile across different solvents?

- Methodological Answer :

- Controlled Experiments : Systematically test solubility in water, ethanol, DCM, and THF under identical temperatures (25°C).

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict miscibility. For example, low solubility in water (high δH) aligns with its hydrophobic methyl groups .

- Literature Cross-Validation : Compare results with PubChem datasets and CAS Common Chemistry entries to identify outliers .

Q. How does the compound’s amine group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with benzyl chloride via GC-MS. The primary amine’s nucleophilicity leads to faster SN2 rates compared to secondary/tertiary analogs.

- pH Dependence : At pH >10, the deprotonated amine (-NH⁻) exhibits enhanced reactivity, while protonation at pH <6 slows reactions .

- Steric Effects : The 3,3-dimethyl groups hinder backside attack, favoring elimination (e.g., Hofmann degradation) over substitution in bulky substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.